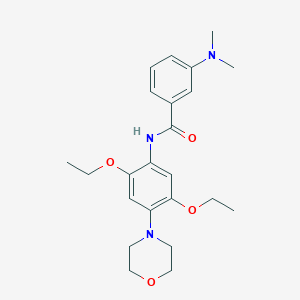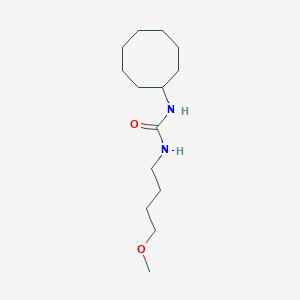![molecular formula C16H22N6O B7681642 N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]-2-(tetrazol-1-yl)acetamide](/img/structure/B7681642.png)
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]-2-(tetrazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]-2-(tetrazol-1-yl)acetamide, commonly known as DIQA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIQA is a tetrazole-based compound that has been synthesized through a multistep process, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of DIQA is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. DIQA has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. DIQA has also been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammatory genes. Moreover, DIQA has been shown to modulate the activity of various enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitters.
Biochemical and Physiological Effects
DIQA has been shown to have various biochemical and physiological effects in cells and animals. It has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative stress. DIQA has also been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the regulation of inflammation. Moreover, DIQA has been shown to improve the cognitive function of animals in various behavioral tests.
Vorteile Und Einschränkungen Für Laborexperimente
DIQA has several advantages for lab experiments, such as its high purity and stability. DIQA is also easily soluble in water and organic solvents, which makes it easy to use in various assays. However, DIQA has some limitations, such as its low solubility in some organic solvents, which can affect its bioavailability. Moreover, DIQA has not been extensively studied in humans, and its safety profile is not fully understood.
Zukünftige Richtungen
DIQA has several potential future directions for scientific research. One direction is to study its potential therapeutic applications in various diseases, such as Parkinson's disease, Alzheimer's disease, and cancer. Another direction is to study its mechanism of action in more detail, to better understand how it modulates various signaling pathways in cells. Moreover, future studies can focus on optimizing the synthesis method of DIQA, to obtain higher yields and purity. Finally, studies can be conducted to assess the safety and pharmacokinetics of DIQA in humans, to determine its potential as a therapeutic agent.
Conclusion
DIQA is a tetrazole-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIQA has been synthesized through a multistep process, and its mechanism of action has been studied in detail. DIQA has been shown to have neuroprotective, anti-inflammatory, and antioxidant properties, and it has potential applications in various diseases. DIQA has several advantages for lab experiments, such as its high purity and stability, but it also has some limitations, such as its low solubility in some organic solvents. Future studies can focus on optimizing the synthesis method of DIQA, studying its mechanism of action in more detail, and assessing its safety and pharmacokinetics in humans.
Synthesemethoden
DIQA is synthesized through a multistep process that involves the reaction of 2-(2-bromoacetyl)tetrazole with 3,4-dihydroisoquinoline in the presence of a base. The resulting intermediate is then reacted with 1,4-dibromobutane to form the final product, DIQA. The synthesis of DIQA has been optimized to obtain high yields and purity, and the compound has been characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
DIQA has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. DIQA has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Moreover, DIQA has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]-2-(tetrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c1-2-15(9-17-16(23)11-22-12-18-19-20-22)21-8-7-13-5-3-4-6-14(13)10-21/h3-6,12,15H,2,7-11H2,1H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWLPXWDRUQHHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)CN1C=NN=N1)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-butyl-2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7681573.png)
![N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B7681574.png)


![2-(1,2-benzoxazol-3-yl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B7681636.png)

![2-(5-chloro-2-methoxyphenyl)-N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]acetamide](/img/structure/B7681641.png)
![4-[2-[1-(3-Propyl-1,2,4-oxadiazol-5-yl)ethyl]tetrazol-5-yl]benzamide](/img/structure/B7681645.png)

![N-cyclohexyl-2-[[5-(dimethylsulfamoyl)-1,3-benzoxazol-2-yl]sulfanyl]-N,3-dimethylbutanamide](/img/structure/B7681661.png)
![1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone](/img/structure/B7681663.png)
![N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide](/img/structure/B7681671.png)
![[4-(Adamantane-1-carbonyl)piperazin-1-yl]-(2-butyl-4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B7681675.png)